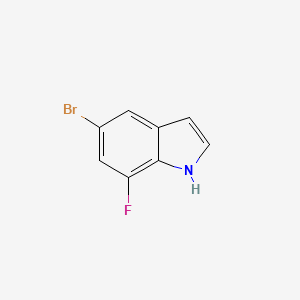
5-Brom-7-Fluor-1H-Indol
Übersicht
Beschreibung
5-bromo-7-fluoro-1H-indole is a useful research compound. Its molecular formula is C8H5BrFN and its molecular weight is 214.03 g/mol. The purity is usually 95%.
The exact mass of the compound 5-bromo-7-fluoro-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-bromo-7-fluoro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-7-fluoro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
5-Brom-7-Fluorindol-Derivate wurden auf ihr Potenzial als antivirale Mittel untersucht. So zeigten bestimmte Derivate eine inhibitorische Aktivität gegen Influenza A und andere Viren . Die Einführung von Brom- und Fluorgruppen kann die Fähigkeit der Verbindung verbessern, mit viralen Bestandteilen zu interagieren, was möglicherweise zur Entwicklung neuer antiviraler Medikamente führt.
Anti-HIV-Eigenschaften
Indol-Derivate, einschließlich derer mit Brom- und Fluorsubstitutionen, wurden auf ihre Anti-HIV-Eigenschaften untersucht. Molekular-Docking-Studien legen nahe, dass diese Verbindungen in den Replikationszyklus von HIV-1 eingreifen könnten, was einen vielversprechenden Weg für die Entwicklung neuer Anti-HIV-Medikamente bietet .
Antibakterielle Wirkungen
Der Indolkern ist bekannt dafür, antimikrobielle Eigenschaften zu besitzen, und die halogenierten Derivate wie 5-Brom-7-Fluorindol könnten diese Wirkungen möglicherweise verstärken. Die Forschung an diesen Verbindungen könnte zu neuen Behandlungen für bakterielle Infektionen führen, insbesondere angesichts der zunehmenden Antibiotikaresistenz .
Entzündungshemmende und analgetische Anwendungen
Indol-Derivate wurden auf ihre entzündungshemmenden und analgetischen Aktivitäten untersucht. Die Zugabe von Brom- und Fluorgruppen kann das pharmakologische Profil dieser Verbindungen verändern, wodurch sie sich zur Behandlung von Zuständen eignen, die mit Entzündungen und Schmerzen verbunden sind .
Antitumoraktivität
Die Struktur von Indol ist in vielen natürlichen und synthetischen Verbindungen mit bekannten Antitumoraktivitäten vorhanden. Substituierte Indole, wie z. B. 5-Brom-7-Fluorindol, werden auf ihr Potenzial untersucht, das Wachstum von Krebszellen zu hemmen, und könnten für die Entwicklung neuer Krebsmedikamente von Bedeutung sein .
Enzyminhibition
Indol-Derivate wurden als Inhibitoren verschiedener Enzyme untersucht, was für die Behandlung von Krankheiten wie Diabetes von entscheidender Bedeutung ist. Zum Beispiel wurden sie als Inhibitoren der Aldose-Reduktase bewertet, einem Enzym, das an diabetischen Komplikationen beteiligt ist .
Safety and Hazards
5-Bromo-7-fluoro-1H-indole is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .
Biochemische Analyse
Biochemical Properties
5-Bromo-7-fluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-bromo-7-fluoro-1H-indole, have been shown to inhibit certain protein kinases, which are crucial for cell signaling pathways. This inhibition can affect cellular processes such as proliferation and apoptosis. Additionally, 5-bromo-7-fluoro-1H-indole may interact with cytochrome P450 enzymes, impacting drug metabolism and detoxification processes .
Cellular Effects
The effects of 5-bromo-7-fluoro-1H-indole on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-bromo-7-fluoro-1H-indole has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in certain cancer cell lines .
Molecular Mechanism
At the molecular level, 5-bromo-7-fluoro-1H-indole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, 5-bromo-7-fluoro-1H-indole can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-7-fluoro-1H-indole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-bromo-7-fluoro-1H-indole remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-bromo-7-fluoro-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity .
Metabolic Pathways
5-Bromo-7-fluoro-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 5-bromo-7-fluoro-1H-indole may affect metabolic flux and metabolite levels, altering cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 5-bromo-7-fluoro-1H-indole is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins, facilitating its uptake and localization. For example, it may be transported across cell membranes by solute carrier transporters or bind to intracellular proteins that direct its distribution. These interactions can influence the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-bromo-7-fluoro-1H-indole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
Eigenschaften
IUPAC Name |
5-bromo-7-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRRRWOVYVGRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393416 | |
| Record name | 5-bromo-7-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883500-73-0 | |
| Record name | 5-bromo-7-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 883500-73-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)
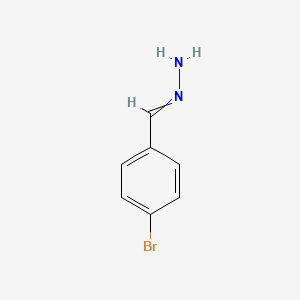
![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)
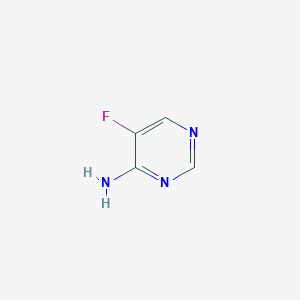
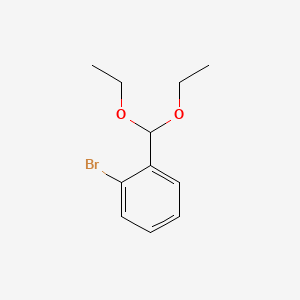
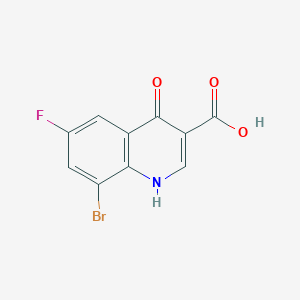
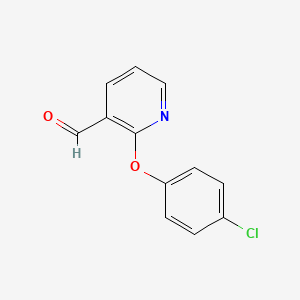

![N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B1273424.png)




